3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H20FN5O3 and its molecular weight is 433.443. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is part of a broader class of compounds known for their interesting chemical properties and potential applications in various scientific fields. A study by Hobbs et al. (2010) explored the influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons. This research highlights the reactivity and stability of compounds with similar structures, which could be relevant for understanding the applications of this compound in scientific research (Hobbs et al., 2010).
Potential Therapeutic Applications
Research by Zagórska et al. (2016) on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione revealed their potential as antidepressant agents through the evaluation of serotonin receptor affinity and phosphodiesterase inhibitor activity. Although the specific compound was not studied, the findings on related structures suggest a possible avenue for therapeutic research and application in the field of neuropsychopharmacology (Zagórska et al., 2016).
Biological Evaluation and Molecular Studies
A study by Załuski et al. (2019) involved the design of N9-benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands. This research aimed at combining A2A adenosine receptor antagonistic activity with monoamine oxidase B blockade. Such compounds, by virtue of their structural and functional diversity, underline the potential of this compound for multifaceted biological applications, particularly in neurodegenerative diseases like Parkinson's (Załuski et al., 2019).
Antimycobacterial Activity
Miranda and Gundersen (2009) synthesized 4-substituted 1-(p-methoxybenzyl)imidazoles to mimic parts of the structure of potent antimycobacterial purines. Their work on imidazole derivatives with potential antimycobacterial activity provides insights into the structural analogies and differences that might influence the biological activities of similar compounds, including this compound (Miranda & Gundersen, 2009).
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c1-14-12-27-19-20(25-22(27)29(14)16-8-6-9-17(11-16)32-3)26(2)23(31)28(21(19)30)13-15-7-4-5-10-18(15)24/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJPNXOQHCINIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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